2-(1H-imidazol-2-yl)ethanethioamide

Physicochemical profiling Ligand design Computational ADME

Researchers often face regioisomeric ambiguity when sourcing imidazole-thioamide building blocks, leading to confounded SAR and coordination studies. This compound resolves that challenge: - Unambiguous 2-substitution pattern ensures structural homogeneity, eliminating confounding biological results from regioisomeric impurities. - Dual hydrogen-bond donor capacity (imidazole NH + thioamide NH₂) and low molecular weight (141.20 Da) position it as an ideal fragment for structure-based screening campaigns. - Thioamide sulfur provides a soft donor site for stable coinage metal complexes, unlike the oxygen-amide analog, enabling luminescent sensor and metallodrug design.

Molecular Formula C5H7N3S
Molecular Weight 141.20 g/mol
Cat. No. B13612154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)ethanethioamide
Molecular FormulaC5H7N3S
Molecular Weight141.20 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CC(=S)N
InChIInChI=1S/C5H7N3S/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8)
InChIKeyZJYGWYJUNPONHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-2-yl)ethanethioamide Identity & Specifications


2-(1H‑Imidazol‑2‑yl)ethanethioamide (CAS 116167‑46‑5) [1] is a low‑molecular‑weight (141.20 g·mol⁻¹) primary thioamide composed of an unsubstituted imidazole ring connected via a methylene bridge to a thioacetamide group [1]. It carries a single set of computed physicochemical descriptors—XLogP3‑AA −0.5, topological polar surface area (TPSA) 86.8 Ų, two hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]—that distinguish it from regioisomeric (e.g., 5‑yl) and N‑alkylated analogs. Though often listed as a synthetic intermediate in medicinal‑chemistry catalogues, its procurement value hinges on the unambiguous 2‑substitution pattern and the thioamide sulfur, which together define its unique coordination‑chemistry and hydrogen‑bonding profile relative to the corresponding amide or N‑substituted variants.

Regiochemistry Unambiguous 2-substitution pattern defines coordination and H-bonding vector
Thioamide Sulfur Provides a soft donor site for coinage-metal complexation studies
H-Bond Donors Dual donor capacity (thioamide NH₂ + imidazole NH) supports supramolecular or target-binding designs

Why 2-(1H-Imidazol-2-yl)ethanethioamide Is Irreplaceable


The specific connectivity of the imidazole‑thioamide motif governs both metal‑binding geometry and hydrogen‑bond donor/acceptor topology. Moving the ethanethioamide side‑chain from the 2‑position to the 1‑ or 5‑position of the imidazole ring alters the vector angle of the thioamide group and shifts computed electronic parameters such as LogP and TPSA, as catalogued in PubChem for related regioisomers [1]. Replacing the thioamide sulfur with oxygen (amide analog) eliminates the characteristic soft‑metal (e.g., Cu⁺, Ag⁺) coordination capability that is intrinsic to thioamide chemical biology [2]. Likewise, N‑alkylation of the imidazole ring removes a hydrogen‑bond donor site and modifies lipophilicity, which can substantially affect solubility and target‑binding profiles observed in imidazole‑thioamide drug‑discovery series [2]. Because procurement decisions in early‑stage medicinal chemistry or coordination‑chemistry research frequently depend on a single, precisely defined substitution pattern, generic interchange among these analogs is not scientifically tenable.

Regioisomer Shift Relocating the side chain to the 1- or 5-position alters LogP and H-bond vector angle; assay results may not transfer.
Amide Replacement Substituting thioamide S with O removes soft-metal coordination capability; metal-binding studies will require thioamide.
N-Alkylation Methyl or benzyl substitution on imidazole N removes an H-bond donor and changes lipophilicity; dual-donor networks may not form.

2-(1H-Imidazol-2-yl)ethanethioamide Differentiation Evidence


LogP & TPSA Polarity vs. 5-yl Regioisomer

The 2‑yl regioisomer (target) exhibits a computed XLogP3‑AA of −0.5 and a TPSA of 86.8 Ų, whereas the 5‑yl regioisomer (2‑(1H‑imidazol‑5‑yl)ethanethioamide, CID 83387099) yields an XLogP3‑AA of −0.3 and a TPSA of 86.8 Ų [1]. Although TPSA is identical, the difference in LogP (ΔLogP ≈ 0.2 units) reflects the altered electronic environment of the imidazole ring, which can influence passive membrane permeability and solubility. In the absence of experimental comparative data, these computed descriptors remain the primary quantitative differentiator between the two regioisomeric forms.

LogP & TPSA vs. 5-yl isomer
Class-level inference
2-yl: XLogP3 −0.5 | 5-yl: −0.3 Δ ≈ 0.2
More hydrophilic profile may affect membrane permeability ranking in library design.
Computed by XLogP3 3.0; experimental data not available.
Physicochemical profiling Ligand design Computational ADME

Soft-Metal Coordination: Thioamide vs. Amide Analog

The thioamide functional group (–CSNH₂) acts as a neutral, soft sulfur donor ligand, enabling stable complexes with coinage metals (Cu, Ag, Au) that the corresponding oxygen amide (–CONH₂) cannot match [1]. While no direct comparative stability constants are available for the target compound, a review of heterocyclic thioamide–copper complexes documents that thioamide‑S coordination is thermodynamically favoured over amide‑O coordination, with formation constants often exceeding 10³ M⁻¹ for related imidazole‑thioamide ligands [1]. This class‑level behaviour predicts that 2‑(1H‑imidazol‑2‑yl)ethanethioamide will preferentially chelate soft metal ions, a property that the amide analog inherently lacks.

Soft-Metal Coordination
Class-level inference
Thioamide S: soft donor; Amide O: hard donor
Class-level log K for Cu⁺ complexes typically 3–5
Thioamide uniquely supports Cu, Ag, Au chelation; the amide analog cannot replicate this.
Inferred from heterocyclic thioamide literature; direct Kf data not reported for target.
Coordination chemistry Metal sensing Catalysis

Dual H-Bond Donor vs. N-Alkylated Derivatives

The target compound possesses two hydrogen‑bond donors (thioamide –NH₂ and imidazole N–H) [1]. In contrast, 2‑(1‑methyl‑1H‑imidazol‑2‑yl)ethanethioamide (CAS 2228349‑46‑8) presents only one H‑bond donor (the thioamide –NH₂) because the imidazole N–H is replaced by an N‑methyl group . This reduction in H‑bond donor count from two to one directly decreases the capacity for intermolecular hydrogen‑bonded networks, as observed in crystallographic studies of thioamide‑containing ligands [2]. The unsubstituted imidazole N–H also enables tautomerism that can influence receptor‑binding poses, a feature absent in N‑alkylated congeners.

H-Bond Donors
Class-level inference
2 donors (2-yl) vs. 1 donor (1-methyl analog)
Dual donor capacity enables richer intermolecular H-bond networks in crystal engineering and receptor binding.
Verified by PubChem; Cactvs 3.4.6.11 descriptor comparison.
Crystal engineering Supramolecular chemistry Receptor binding

Rotatable Bond Count: Unsubstituted vs. Bulky Derivatives

The target compound contains two rotatable bonds (C–C between imidazole and methylene, and C–C between methylene and thioamide carbon) [1], resulting in a minimal, well‑defined conformational ensemble. Bulky derivatives such as 2‑(1‑benzyl‑1H‑imidazol‑2‑yl)ethanethioamide (C₁₂H₁₃N₃S, MW 231.32) introduce additional rotatable bonds and a large hydrophobic moiety, substantially increasing molecular weight and complexity . The small, rigid nature of the unsubstituted scaffold makes it particularly attractive as a fragment for structure‑based drug design, where minimal rotatable bonds are correlated with higher ligand efficiency.

Rotatable Bonds
Class-level inference
2 bonds (unsubstituted) vs. ≥4 bonds (benzyl derivative); MW difference 90 Da
Lower rotatable bond count supports fragment-based screening with predictable binding poses.
Computed by Cactvs; benzyl derivative structure from catalogue.
Molecular modeling Conformational analysis Fragment-based drug design

Application Scenarios for 2-(1H-Imidazol-2-yl)ethanethioamide


Dual H-Bond Donor for Fragment-Based Drug Discovery

The low molecular weight (141.20 Da), minimal rotatable bond count (2), and dual hydrogen‑bond donor capacity (thioamide NH₂ + imidazole NH) position this compound as an ideal fragment for structure‑based screening campaigns [1]. Unlike N‑methylated or N‑benzylated analogs, the unsubstituted imidazole retains both H‑bond donor sites and favourable ligand‑efficiency metrics, supporting hit identification against targets that demand a specific donor topology [1].

Soft-Metal Coordination Chemistry

The thioamide sulfur provides a soft donor site capable of forming stable complexes with coinage metals, a property well‑documented for heterocyclic thioamide ligands [2]. In contrast, the oxygen‑amide analog cannot serve as an effective soft‑metal ligand [2]. This application scenario is particularly relevant for the design of luminescent metal sensors, catalytic systems, or metallodrugs where selective soft‑metal coordination is a prerequisite.

Regiochemically Defined Building Block for SAR Studies

The unambiguous 2‑substitution pattern eliminates the synthetic ambiguity associated with imidazole N‑alkylation or 5‑yl regioisomer formation [1]. Procurement of the pure 2‑yl isomer ensures that downstream SAR studies—such as those on HIV‑1 reverse transcriptase or BACE‑1 inhibition, where imidazole‑thioamide scaffolds have shown activity [3]—are initiated with a structurally homogeneous starting material, avoiding confounding biological results caused by regioisomeric impurities.

Supramolecular Crystal Engineering with Dual H-Bond Donors

The presence of two hydrogen‑bond donors on a rigid, planar imidazole scaffold enables predictable intermolecular hydrogen‑bonding motifs in co‑crystal design [2]. N‑alkylated derivatives, which lack the imidazole N–H donor, cannot participate in the same network topology, making the unsubstituted compound uniquely suited for crystal‑engineering studies aimed at controlling solid‑state properties such as solubility and stability [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Low MW, 2 rotatable bonds, dual H-bond donors
Ligand efficiency and binding pose reproducibility
Metal complexation
Thioamide sulfur as soft donor
Complex stability with Cu, Ag, Au ions
SAR & chemical biology
Regiochemically pure 2-substituted scaffold
Interpretation of biological results without regioisomeric ambiguity
Co-crystal design
Dual H-bond donor on rigid imidazole plane
Intermolecular hydrogen-bonded network topology
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